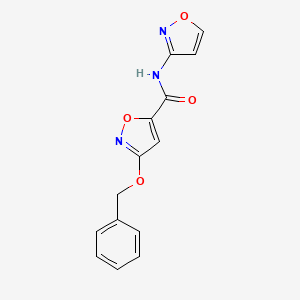
3-(benzyloxy)-N-(isoxazol-3-yl)isoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzyloxy)-N-(isoxazol-3-yl)isoxazole-5-carboxamide is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(benzyloxy)-N-(isoxazol-3-yl)isoxazole-5-carboxamide typically involves the following steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors such as β-keto esters or α,β-unsaturated carbonyl compounds with hydroxylamine.
Introduction of the benzyloxy group: This step involves the reaction of the isoxazole intermediate with benzyl alcohol in the presence of a suitable catalyst.
Formation of the carboxamide group: The final step involves the reaction of the isoxazole derivative with an isoxazol-3-ylamine to form the desired carboxamide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the isoxazole ring, potentially leading to the formation of isoxazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyloxy group, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include halides, thiols, and amines.
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Isoxazoline derivatives.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound may serve as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to the presence of the isoxazole ring, which is known for its bioactivity.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique properties, such as enhanced thermal stability and conductivity.
Biological Studies: The compound can be used as a probe in biological studies to investigate the role of isoxazole derivatives in various biochemical pathways.
Mecanismo De Acción
The mechanism of action of 3-(benzyloxy)-N-(isoxazol-3-yl)isoxazole-5-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The isoxazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to modulation of their activity.
Comparación Con Compuestos Similares
3-(benzyloxy)-N-(isoxazol-3-yl)isoxazole-4-carboxamide: Similar structure but with the carboxamide group at the 4-position.
3-(benzyloxy)-N-(isoxazol-3-yl)isoxazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
Uniqueness: 3-(benzyloxy)-N-(isoxazol-3-yl)isoxazole-5-carboxamide is unique due to the specific positioning of the benzyloxy and carboxamide groups, which can influence its chemical reactivity and biological activity. The presence of the isoxazole ring also contributes to its potential bioactivity and versatility in various applications.
Propiedades
IUPAC Name |
N-(1,2-oxazol-3-yl)-3-phenylmethoxy-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c18-14(15-12-6-7-20-16-12)11-8-13(17-21-11)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOCOHUBSOLKRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)NC3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













